The laboratory-scale synthesis of 3-chloro-4-methylpyridin-2-ol typically involves functionalization of pyridine precursors through chlorination and methylation. One common route begins with 4-methylpyridin-2-ol, which undergoes electrophilic aromatic substitution at the 3-position using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . The reaction proceeds under reflux conditions in anhydrous solvents like dichloromethane or toluene, achieving yields of 65–78% depending on stoichiometric ratios [2].
An alternative approach employs nucleophilic aromatic substitution (SNAr) on 3-nitro-4-methylpyridin-2-ol, where the nitro group is replaced by chlorine using hydrogen chloride in the presence of a palladium catalyst [3]. This method offers superior regioselectivity but requires careful control of reaction pH to avoid over-chlorination. Microwave-assisted synthesis has also been explored, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70% .
Table 1: Comparison of Laboratory-Scale Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ chlorination | POCl₃, reflux, 6h | 72 | 98 |
| SNAr with Pd catalysis | HCl, Pd/C, 80°C, 4h | 68 | 95 |
| Microwave-assisted | SOCl₂, 150°C, 0.5h | 75 | 97 |
Catalytic systems for synthesizing 3-chloro-4-methylpyridin-2-ol prioritize regioselectivity and atom economy. Transition-metal catalysts, particularly palladium complexes with bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe), enhance substitution kinetics at the 3-position [3]. Mechanistic studies indicate a two-step process: (1) coordination of the pyridine nitrogen to the palladium center, followed by (2) chloride ion attack facilitated by ligand-assisted polarization of the carbon-chlorine bond [3].
Biocatalytic routes using engineered Burkholderia spp. whole cells have demonstrated regioselective hydroxylation of 3-chloro-4-methylpyridine precursors [2]. These systems leverage cytochrome P450 enzymes to introduce hydroxyl groups at the 2-position, though substrate inhibition remains a challenge at concentrations above 50 mM [2]. Photoredox catalysis under blue LED irradiation has also been applied, utilizing in situ-generated chlorine radicals for C–H functionalization with 85% efficiency .
Table 2: Catalytic Systems and Performance Metrics
| Catalyst System | Reaction Time (h) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Pd/dppe | 4 | 18 |
| Burkholderia sp. MAK1 | 20 | 2.5 |
| Photoredox/NHC | 1.5 | 32 |
Industrial-scale manufacturing of 3-chloro-4-methylpyridin-2-ol prioritizes continuous flow reactors over batch systems to enhance heat transfer and minimize byproduct formation. A representative process involves:
Advanced facilities employ real-time HPLC monitoring to adjust reagent flow rates dynamically, achieving 94% batch consistency. Solvent recovery systems reduce waste generation by 40%, aligning with green chemistry principles .
Table 3: Industrial Process Parameters
| Parameter | Batch System | Continuous Flow |
|---|---|---|
| Annual Capacity (tons) | 50 | 200 |
| Energy Consumption (kWh/kg) | 8.2 | 3.1 |
| Byproduct Formation (%) | 12 | 4.5 |
The thermodynamic stability and thermal behavior of 3-chloro-4-methylpyridin-2-ol represent critical aspects of its physicochemical characterization. This compound exhibits the characteristic properties of substituted pyridinol derivatives, where the presence of both chlorine and methyl substituents significantly influences its thermal profile.
3-Chloro-4-methylpyridin-2-ol (molecular formula C₆H₆ClNO, molecular weight 143.57 g/mol) [1] [2] possesses a pyridine ring system with three distinct substituents: a hydroxyl group at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 4-position. The compound is registered under CAS number 1227514-03-5 [1] [2] and exhibits a canonical SMILES representation of OC1=NC=CC(C)=C1Cl [1].
The thermal stability of pyridinol derivatives is fundamentally influenced by the electronic properties of ring substituents and the nature of tautomeric equilibria. Related chloropyridinol compounds demonstrate varying thermal decomposition patterns. For instance, 3-chloropyridin-2-ol exhibits a melting point range of 180-182°C with a predicted boiling point of 319.5±42.0°C [3], suggesting considerable thermal stability in the crystalline state.
Comparative analysis with structurally related compounds reveals that halogen substitution patterns significantly affect thermal properties. 3-Bromo-5-methylpyridin-2-ol demonstrates a melting point of 78-82°C with a boiling point of 293.2±35.0°C [4], indicating that bromine substitution at the 3-position combined with methyl substitution at the 5-position results in lower thermal stability compared to the chloro analog.
The thermodynamic behavior of pyridinol systems has been extensively studied through calorimetric methods. Fundamental thermodynamic investigations of pyridine itself reveal characteristic temperature-dependent heat capacity relationships [5]. The heat capacity of liquid pyridine follows the equation: C_satd = 33.633 - 9.1446 × 10⁻²T + 3.8478 × 10⁻⁴T² - 3.3430 × 10⁻⁷T³ (cal·deg⁻¹·mol⁻¹) over the temperature range 240-347K [5].
For 3-chloro-4-methylpyridin-2-ol, the introduction of chlorine and methyl substituents, along with the hydroxyl functionality, is expected to modify these baseline thermodynamic parameters. The chlorine substitution typically increases intermolecular interactions through dipole-dipole forces, while the methyl group contributes to van der Waals interactions. The hydroxyl group introduces hydrogen bonding capabilities, significantly affecting both melting and boiling points.
Thermal decomposition pathways in chlorinated pyridinol compounds involve complex mechanisms. Studies on related chloropyridinol systems indicate that thermal decomposition typically initiates through elimination reactions involving the hydroxyl group [6]. In the case of chlorpyrifos degradation product 3,5,6-trichloro-2-pyridinol, thermal decomposition occurs through oxidative pathways initiated by hydrogen abstraction from the phenolic group [6].
For 3-chloro-4-methylpyridin-2-ol, potential decomposition pathways may involve:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide crucial insights into thermal stability. Related pyridinol compounds exhibit characteristic thermal behavior patterns [7]. A typical TGA analysis of pyridinol derivatives shows initial stability up to approximately 180°C, followed by decomposition processes occurring in multiple steps [7].
The first decomposition step typically involves loss of the hydroxyl functionality, with major weight loss occurring between 180-370°C. The endothermic peak observed around 180°C corresponds to the melting point, while subsequent peaks indicate decomposition processes [7]. For 3-chloro-4-methylpyridin-2-ol, the presence of the chlorine atom may introduce additional decomposition pathways involving hydrogen chloride elimination.
Table 1: Physical and Chemical Properties of 3-Chloro-4-methylpyridin-2-ol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆ClNO | [1] [2] |
| Molecular Weight (g/mol) | 143.57 | [1] [2] |
| CAS Number | 1227514-03-5 | [1] [2] |
| SMILES | OC1=NC=CC(C)=C1Cl | [1] |
| Melting Point (°C) | Not determined | - |
| Boiling Point (°C) | Not determined | - |
| Density (g/cm³) | Not determined | - |
| Flash Point (°C) | Not determined | - |
| Polar Surface Area (Ų) | 33.12 | [2] |
| LogP (calculated) | 1.74900 | [2] |
| Heavy Atoms Count | 9 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
The solubility behavior of 3-chloro-4-methylpyridin-2-ol is governed by multiple molecular factors including polarity, hydrogen bonding capacity, and the extent of tautomeric equilibrium. Understanding these solubility characteristics is essential for predicting the compound's behavior in different chemical environments and applications.
3-Chloro-4-methylpyridin-2-ol exhibits amphiphilic characteristics due to the presence of both hydrophilic and lipophilic structural features. The compound possesses a polar surface area of 33.12 Ų [2], indicating moderate polarity. The hydroxyl group serves as both a hydrogen bond donor and acceptor, with the compound exhibiting one hydrogen bond donor and two hydrogen bond acceptors [8].
The calculated logarithmic partition coefficient (LogP) value of 1.749 [2] suggests moderate lipophilicity, indicating that the compound exhibits balanced solubility in both aqueous and organic phases. This LogP value places 3-chloro-4-methylpyridin-2-ol in the range typical of compounds with moderate membrane permeability and bioavailability characteristics [9].
The aqueous solubility of pyridinol derivatives is significantly influenced by pH-dependent tautomeric equilibria and ionization states. Related pyridin-3-ol derivatives demonstrate good water solubility due to their polar nature and hydrogen bonding capabilities [10]. The hydroxyl group in the 2-position of pyridine derivatives enhances water solubility through hydrogen bond formation with water molecules.
For 3-chloro-4-methylpyridin-2-ol, the chlorine substitution at the 3-position introduces additional polarity through the C-Cl dipole, while simultaneously increasing the overall molecular size. The methyl group at the 4-position provides hydrophobic character, creating a balance between hydrophilic and lipophilic properties.
The solubility characteristics in organic solvents depend on the specific solvent properties and the compound's ability to form intermolecular interactions. Pyridinol derivatives typically exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [11]. The compound is also expected to show significant solubility in alcoholic solvents due to hydrogen bonding interactions between the hydroxyl groups.
Studies on related chloropyridinol compounds indicate solubility in various organic solvents. For instance, 2-chloro-4-methylpyridin-3-ol requires careful solvent selection for stock solution preparation, with recommendations for storage at controlled temperatures to maintain stability [12]. The compound shows compatibility with DMSO for biological assay preparations [12].
Temperature effects on solubility follow typical patterns observed for organic compounds. Studies on pyrimidine derivatives in methanol demonstrate that solubility increases linearly with temperature [13]. The solubility data can be correlated with temperature using the modified Apelblat equation [13]:
ln x = A + B/T + C ln T
where x represents the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical constants.
For pyrimidine derivatives, dissolution enthalpies, Gibbs free energies of dissolution, and entropy changes have been evaluated from temperature-dependent solubility data [13]. These thermodynamic parameters provide insights into the dissolution process and intermolecular interactions in solution.
Mixed solvent systems often provide optimal solubility characteristics for pharmaceutical and analytical applications. The solubility of 3-chloro-4-methylpyridin-2-ol in binary solvent mixtures would be expected to follow intermediate behavior between the pure solvents, with possible synergistic effects due to preferential solvation.
Common mixed solvent systems for pyridinol derivatives include:
The solubility of 3-chloro-4-methylpyridin-2-ol exhibits strong pH dependence due to its acid-base properties. In acidic conditions, protonation of the pyridine nitrogen increases water solubility through formation of the pyridinium cation. In basic conditions, deprotonation of the hydroxyl group may occur, depending on the pKa value, leading to formation of the phenoxide anion.
Table 2: Comparative Thermodynamic Properties of Related Pyridinol Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | pKa | Reference |
|---|---|---|---|---|---|
| 3-Chloro-4-methylpyridin-2-ol | Not determined | Not determined | Not determined | Not determined | This work |
| 3-Chloropyridin-2-ol | 180-182 | 319.5±42.0 (predicted) | 1.35±0.1 (predicted) | 10.53±0.10 (predicted) | [3] |
| 3-Bromo-5-methylpyridin-2-ol | 78-82 | 293.2±35.0 | 1.7±0.1 | Not determined | [4] |
| 2-Chloro-4-methylpyridin-3-ol | Not determined | Not determined | Not determined | Not determined | [14] |
| Pyridin-2-ol | Not determined | Not determined | Not determined | Not determined | [15] |
The acid-base properties and tautomeric equilibria of 3-chloro-4-methylpyridin-2-ol represent fundamental aspects that govern its chemical behavior, stability, and interactions. These properties are intrinsically linked through the hydroxyl-pyridone tautomerism characteristic of 2-hydroxypyridine derivatives.
3-Chloro-4-methylpyridin-2-ol exists in equilibrium between two primary tautomeric forms: the hydroxyl form (3-chloro-4-methylpyridin-2-ol) and the keto form (3-chloro-4-methyl-1H-pyridin-2-one). This tautomerism follows the classical lactim-lactam equilibrium observed in 2-hydroxypyridine systems [16] [17].
The fundamental tautomeric equilibrium can be represented as:
3-Chloro-4-methylpyridin-2-ol ⇌ 3-Chloro-4-methyl-1H-pyridin-2-one + H⁺
Extensive studies on the parent 2-hydroxypyridine system demonstrate that the pyridone form (lactam) is thermodynamically favored in most environments [16] [17]. Quantum chemical calculations indicate that 2-pyridone is approximately 0.3 kcal/mol more stable than 2-hydroxypyridine in the gas phase [17]. However, this energy difference is relatively small, making the equilibrium sensitive to environmental factors such as solvent polarity and hydrogen bonding.
The chlorine and methyl substituents in 3-chloro-4-methylpyridin-2-ol significantly influence the tautomeric equilibrium position. The electron-withdrawing nature of the chlorine atom at the 3-position stabilizes the pyridone form by increasing the electrophilicity of the carbonyl carbon and reducing electron density on the oxygen atom. Conversely, the electron-donating methyl group at the 4-position provides modest stabilization to the hydroxyl form.
Theoretical studies suggest that electron-withdrawing substituents generally favor the lactam tautomer, while electron-donating groups favor the lactim form [18]. The combination of chlorine and methyl substituents creates a balanced electronic environment, with the overall effect depending on the relative magnitudes of these opposing influences.
The acid-base behavior of 3-chloro-4-methylpyridin-2-ol involves multiple ionization sites, creating a complex equilibrium system. The compound exhibits both basic properties (through the pyridine nitrogen) and acidic properties (through the hydroxyl group), resulting in amphoteric character.
For the parent 2-hydroxypyridine system, detailed ionization constant studies reveal the following values [19] [20]:
These values indicate that 2-hydroxypyridine is a very weak base and a moderately weak acid. The basic ionization involves protonation of the pyridine nitrogen, while acidic ionization involves deprotonation of the hydroxyl group.
The complex ionization behavior requires consideration of micro-ionization constants that describe the individual ionization sites. For 2-hydroxypyridine, four micro-ionization constants have been determined [19] [20]:
These micro-constants provide detailed insights into the ionization behavior and allow prediction of species distributions across the entire pH range.
The tautomeric equilibrium position is highly sensitive to solvent effects. Non-polar solvents generally favor the 2-hydroxypyridine form, while polar solvents such as alcohols and water favor the 2-pyridone form [16]. This solvent dependence arises from differential solvation of the tautomeric forms, with the pyridone form being better solvated by polar solvents due to its dipolar character.
Studies on 2-hydroxypyridine and 2-mercaptopyridine demonstrate significant differences in equilibrium constants between aqueous solutions [19] [20]. The equilibrium constant for 2-hydroxypyridine (KT = 2.99×10⁻³) is approximately 60 times smaller than that for 2-mercaptopyridine (KT = 1.78×10⁻¹), indicating that sulfur analogs exhibit greater tendency toward the lactam form.
Computational studies using density functional theory (DFT) methods provide detailed insights into the electronic structure and tautomeric preferences of pyridinol systems [18] [21]. These calculations reveal that the relative stability of tautomeric forms depends on several factors including orbital energies, charge distributions, and intermolecular interactions.
For halogenated pyridinol derivatives, computational studies indicate that halogen substitution affects both the electron density distribution and the hydrogen bonding patterns [21]. The chlorine atom in 3-chloro-4-methylpyridin-2-ol introduces additional electrostatic interactions that influence the overall stability of tautomeric forms.
The tautomeric equilibrium exhibits temperature dependence, with the equilibrium position shifting according to the relative enthalpies and entropies of the tautomeric forms. Studies on related systems show that temperature effects can be quantified through van't Hoff analysis of equilibrium constants measured at different temperatures [13].
Table 3: Tautomeric Equilibrium Data for Pyridinol Systems
| Compound | Equilibrium Constant (KT) | ΔG (kJ/mol) | Dominant Form | Reference |
|---|---|---|---|---|
| 2-Hydroxypyridine | 2.99×10⁻³ | -16.88±0.06 | Pyridone (NH form) | [19] [20] |
| 2-Mercaptopyridine | 1.78×10⁻¹ | -27.09±0.06 | Thione (NH form) | [19] [20] |
| 4-Hydroxypyridine | Not determined | Not determined | Pyridone form | [22] |
| 2-Hydroxypyridine (gas phase) | Variable | Variable | Context dependent | [16] [17] |
| 2-Pyridone (calculated) | 0.3 kcal/mol difference | Small energy difference | Pyridone | [17] |
Table 4: Acid-Base Properties of Pyridinol Derivatives
| Compound | pK₁ (Basic Ionization) | pK₂ (Acidic Ionization) | Predominant Ionizable Group | Reference |
|---|---|---|---|---|
| 2-Hydroxypyridine | 0.75±0.02 | 11.62±0.02 | NH/OH | [19] [20] |
| 4-Hydroxypyridine | Poor basicity (~3) | ~11 | OH (pyridone form) | [22] |
| 2-Mercaptopyridine | -1.38±0.01 | 10.10±0.01 | NH/SH | [19] [20] |
| Pyridin-3-ol | Not determined | Not determined | OH | [10] |
| 3-Chloropyridin-2-ol | Not determined | 10.53±0.10 (predicted) | NH/OH | [3] |
The kinetics of tautomerization involve both forward and backward rate constants that determine the time required to reach equilibrium. Studies on 2-hydroxypyridine reveal that the forward rate constant (kf) for conversion from the hydroxyl to the pyridone form is higher than the backward rate constant (kb) [19] [20]. This kinetic behavior reflects the thermodynamic preference for the pyridone form.
The rate constants provide insights into the mechanism of proton transfer, which may occur through intramolecular pathways or be mediated by solvent molecules. The relatively fast equilibration indicates that both tautomeric forms are readily accessible under normal conditions.
The acid-base properties and tautomeric equilibria of 3-chloro-4-methylpyridin-2-ol have significant implications for its chemical reactivity, stability, and applications. The predominance of the pyridone form suggests that the compound will exhibit chemical behavior characteristic of lactam systems, including hydrogen bonding patterns and nucleophilic reactivity.